molecular formula C11H14O B7938302 3-Phenylpentan-2-one CAS No. 1528-39-8

3-Phenylpentan-2-one

Cat. No. B7938302
CAS RN: 1528-39-8
M. Wt: 162.23 g/mol
InChI Key: PJRUAOVJGCVPRC-UHFFFAOYSA-N
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Description

3-Phenylpentan-2-one is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenylpentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organophosphorus compounds catalyze the selective synthesis of 1-Phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, showcasing operational simplicity and high selectivity under mild conditions without transition metals (Zhang et al., 2010).

  • 3-Pentanol, a derivative of 3-Phenylpentan-2-one, has been shown to prime plant immunity against bacterial speck pathogen, Pseudomonas syringae pv. tomato, in Arabidopsis, indicating its potential in agricultural applications (Song et al., 2015).

  • Temperature-dependent solvent effects impact the photochemistry of 1-Phenylpentan-1-ones, affecting the efficiency of photoreactions in the presence of weak bases (Klán & Literák, 1999).

  • The photolysis of azobis-3-phenyl-3-pentane, a compound related to 3-Phenylpentan-2-one, demonstrates the influence of crystal lattice on the stereochemistry of radical disproportionation, relevant for the study of radical reactions and stereochemistry (Skinner et al., 1972).

  • Spectroscopic characterization of pentedrone, a compound structurally similar to 3-Phenylpentan-2-one, aids in forensic science for the identification of designer drugs (Westphal et al., 2012).

  • Studies on 3-phenyl-3-pentyl radicals from photolysis offer insights into reactions used in chemical synthesis and photochemistry research (Rodríguez et al., 1989).

  • The conductor compounds of phenylpentane in mushroom Mycoleptodonoides aitchisonii mycelium have been found to enhance dopamine release from rat brain striatum slices, suggesting potential applications in neuroscience and pharmacology (Okuyama et al., 2004).

  • 1, 3, 5 Tricyano-3-phenylpentane shows potential as a systemic nematicidal activity in plants, relevant for agricultural pest control (Peacock, 1966).

  • Theoretical calculations on the mechanisms of gas-phase elimination kinetics of chlorinated 1-phenylpentanes provide insights into the chemical behavior of these compounds, relevant for organic chemistry and material science (Maldonado et al., 2011).

properties

IUPAC Name

3-phenylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRUAOVJGCVPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpentan-2-one

CAS RN

1528-39-8
Record name NSC42885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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